molecular formula C8H8BrClS B1397854 1-Bromo-2-chloro-4-(ethylthio)benzene CAS No. 1005206-32-5

1-Bromo-2-chloro-4-(ethylthio)benzene

Cat. No. B1397854
M. Wt: 251.57 g/mol
InChI Key: LUGYTTOTPQDEFN-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-4-(ethylthio)benzene” is a chemical compound with the molecular formula C8H8BrClS . It is a derivative of benzene, which is a simple aromatic ring (benzene) with three substituents: bromine (Br), chlorine (Cl), and an ethylthio group (C2H5S) attached to it .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-4-(ethylthio)benzene” consists of a benzene ring substituted with bromine, chlorine, and an ethylthio group . The exact spatial configuration and bond lengths/angles would require more specific experimental data or computational modeling.

Scientific Research Applications

Halogenation and Metalation Reactions

  • Halogenated Compounds Synthesis: The study of halogenation reactions, particularly focusing on chloro and bromo derivatives, has been a subject of interest. For example, the metalation of o-, m-, and p-halobenzotrifluorides, including chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, demonstrates the complexity and the precision achievable in halogenation reactions at specific positions adjacent to halogen substituents, showcasing the versatility of these processes in synthetic chemistry (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Benzamide Derivatives

  • Benzamide Derivatives for CCR5 Antagonism: Research on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives and related compounds provides insights into the development of novel CCR5 antagonists. These studies involve complex synthetic routes starting from chloro and bromo precursors, leading to the synthesis of non-peptide CCR5 antagonist compounds with potential therapeutic applications (Cheng De-ju, 2014; Cheng De-ju, 2015).

Structural Characterization and Analysis

  • Crystal Structure Analysis: Investigations into the crystal structure and Hirshfeld surface analysis of chloro and bromo analogues reveal significant insights into the molecular geometry, intermolecular interactions, and the impact of halogen substitutions on the structural dynamics of these compounds (Jotani, Lee, Lo, & Tiekink, 2019).

Chemical Reactivity and Applications

  • Reactivity and Synthesis of Dienes: The addition reactions involving bromo and chloro precursors to synthesize conjugated dienes with terminal CF3 groups highlight the reactivity of these compounds and their utility in creating structurally diverse molecules with potential applications in material science and organic synthesis (Ignatowska & Dmowski, 2006).

properties

IUPAC Name

1-bromo-2-chloro-4-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYTTOTPQDEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-(ethylthio)benzene

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2-chloro-4-fluorobenzene (24.8 g, 119 mmol) and ethanethiol (10.6 mL, 143 mmol) in N,N-dimethylformamide (150 mL) was added sodium hydride (60% in oil, 6.00 g, 150 mmol) at room temperature by small portions, and the resulting mixture was stirred for 4 hr. The reaction mixture was diluted with ethyl acetate, washed twice with water and once with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane) to give the title compound (19.4 g, yield 65%) as a colorless oil.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

To a room temperature solution of 1-bromo-4-fluoro-2-chlorobenzene (1.9 g, 0.97 mmol) in DMSO (10 mL) was added sodium ethanethiolate (0.84 g, 1 mmol) and the resulting reaction mixture was heated to 100° C. for 18 hours. The reaction mixture was partitioned between water (20 mL) and EtOAc (50 mL). The organic layer was separated and the aqueous layer was further extracted with EtOAc (3×50 mL). The organic layers were combined and washed with saturated brine solution (20 mL) then dried over Na2SO4, filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography eluting with heptane to afford the title compound as a colourless liquid in 70% yield, 1.6 g.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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